N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a propan-2-yl group at position 5, fused to an indole moiety at position 2. The indole nitrogen is linked via an acetamide bridge to a 4-chlorophenyl group. Although specific biological data for this compound is absent in the provided evidence, its structural analogs demonstrate diverse pharmacological activities, including anticancer, enzyme inhibition, and antimicrobial effects.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13(2)20-24-25-21(28-20)18-11-14-5-3-4-6-17(14)26(18)12-19(27)23-16-9-7-15(22)8-10-16/h3-11,13H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZJLNNEYRNFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under cyclization conditions.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the chlorophenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Features
The target compound shares critical motifs with other 1,3,4-oxadiazole derivatives:
- Oxadiazole-Indole Linkage : Similar to compounds in (e.g., 8t, 8u), which combine oxadiazole with indole via sulfanyl-acetamide bridges. However, the target compound lacks a sulfanyl (-S-) linker, instead directly connecting the oxadiazole to the indole .
- Substituent Diversity: Propan-2-yl group: Unique to the target compound; most analogs feature substituents like phthalazinone (4d, ), benzofuran (), or methyl/ethyl groups () . 4-Chlorophenyl Acetamide: Common in analogs such as 4d () and Compound 154 (), where halogenated aryl groups enhance cytotoxicity .
Physicochemical Properties
Key physicochemical parameters are compared below:
Key Observations :
- The propan-2-yl group in the target compound may lower melting points compared to rigid phthalazinone-containing analogs (e.g., 4d) .
Anticancer Activity
- Compound 154 (): Exhibits potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells. The 4-chlorophenyl and p-tolyl groups contribute to this selectivity, likely via hydrophobic interactions in target binding pockets .
- 4d (): While biological data is unspecified, its phthalazinone moiety is associated with DNA intercalation or topoisomerase inhibition in related compounds .
SAR Insights :
- Halogen Substituents : The 4-chlorophenyl group in the target compound and analogs like 4d/154 enhances cytotoxicity, as halogens improve lipophilicity and target binding .
- Electron-Donating Groups (EDGs) : The propan-2-yl group (EDG) in the target compound may stabilize charge transfer interactions, similar to methoxy groups in (10j–10m) .
Enzyme Inhibition
- 8t (): Shows lipoxygenase (LOX) inhibition, attributed to the indolylmethyl-sulfanyl-acetamide scaffold. The 5-chloro substituent may enhance enzyme active-site binding .
- 2a/2b (): Benzofuran-oxadiazole hybrids exhibit antimicrobial activity, suggesting the oxadiazole core’s role in disrupting microbial enzymes .
Biological Activity
N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its various pharmacological effects based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 5-(propan-2-yl)-1,3,4-oxadiazole under controlled conditions. Characterization techniques such as NMR, FTIR, and LCMS are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated inhibitory effects on various cancer cell lines. The compound this compound was evaluated for its cytotoxicity against multiple cancer types including breast (MCF7), colon (HCT116), and prostate (PC3) cancers.
The compound's mechanism of action appears to involve the inhibition of key enzymes related to cell proliferation and apoptosis pathways.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as telomerase and topoisomerase, which are critical for cancer cell survival and proliferation .
- Growth Factor Modulation : It may also block growth factors that are essential for tumor growth .
Case Studies
A significant study conducted by Arafa et al. evaluated various derivatives of oxadiazoles for their anticancer properties. Among these derivatives, those similar in structure to this compound exhibited promising results with IC50 values indicating potent activity against several cancer types .
Additional Biological Activities
Beyond anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. The unique structural features contribute to its interaction with bacterial cell membranes and metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
